{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methanone
CAS No.: 477864-87-2
Cat. No.: VC4514764
Molecular Formula: C22H24ClF3N4O3
Molecular Weight: 484.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477864-87-2 |
|---|---|
| Molecular Formula | C22H24ClF3N4O3 |
| Molecular Weight | 484.9 |
| IUPAC Name | [4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidin-5-yl]methanone |
| Standard InChI | InChI=1S/C22H24ClF3N4O3/c1-28-18(14-3-5-16(32-2)6-4-14)12-19(33-28)21(31)30-9-7-29(8-10-30)20-17(23)11-15(13-27-20)22(24,25)26/h3-6,11,13,18-19H,7-10,12H2,1-2H3 |
| Standard InChI Key | CPCZLSRZNXYNDF-UHFFFAOYSA-N |
| SMILES | CN1C(CC(O1)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=C(C=C4)OC |
Introduction
Chemical Identity and Structural Features
The compound’s systematic name, {4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methanone, reflects its hybrid architecture:
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Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4, substituted at the 1-position by a 3-chloro-5-(trifluoromethyl)pyridinyl group .
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Isoxazole ring: A five-membered heterocycle containing oxygen and nitrogen atoms, substituted at position 3 with a 4-methoxyphenyl group and at position 2 with a methyl group .
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Methanone bridge: Connects the piperazine and isoxazole moieties, forming a ketone linkage.
The molecular formula is C<sub>23</sub>H<sub>22</sub>ClF<sub>3</sub>N<sub>4</sub>O<sub>3</sub>, with a molecular weight of 518.90 g/mol. Key functional groups include the trifluoromethylpyridine (electron-withdrawing), methoxyphenyl (electron-donating), and the rigid isoxazole ring, which collectively influence solubility, metabolic stability, and target binding .
Synthetic Strategies and Optimization
Core Synthesis Pathways
The synthesis of this compound likely follows modular approaches observed in analogous piperazine-isoxazole hybrids :
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Piperazine Substitution: Commercial 3-chloro-5-(trifluoromethyl)-2-pyridinylpiperazine is prepared via nucleophilic aromatic substitution (NAS) of 2-chloro-3-trifluoromethylpyridine with piperazine under basic conditions .
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Isoxazole Construction: The tetrahydroisoxazole ring is synthesized via 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from 4-methoxyphenylacetaldoxime) and methyl vinyl ketone, followed by hydrogenation to yield the saturated isoxazole .
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Coupling Reaction: The piperazine and isoxazole intermediates are linked via a methanone bridge using a carbodiimide-mediated coupling agent (e.g., EDC/HOBt) in anhydrous DMF .
Structure-Activity Relationship (SAR) Insights
While direct SAR data for this compound are unavailable, studies on related piperazine derivatives highlight critical trends:
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Pyridine Substituents: The 3-chloro-5-(trifluoromethyl) group enhances bacterial target binding (e.g., Sfp-PPTase inhibition) by introducing hydrophobic and electron-deficient regions . Removal of the chloro substituent reduces potency by ~10-fold .
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Piperazine Flexibility: Constrained piperazine analogs (e.g., spirocyclic derivatives) improve metabolic stability but may reduce solubility .
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Isoxazole Modifications: Methyl substitution at position 2 of the isoxazole ring increases steric hindrance, potentially improving selectivity for bacterial over human targets .
Table 1. Impact of Substituents on Biological Activity in Piperazine-Isoxazole Analogs
| Substituent Position | Modification | IC<sub>50</sub> (μM) | Selectivity (Bacterial/Human) |
|---|---|---|---|
| Pyridine (C3) | Cl → H | 14.5 | 2:1 |
| Pyridine (C5) | CF<sub>3</sub> → CH<sub>3</sub> | 6.5 | 1.5:1 |
| Isoxazole (C2) | CH<sub>3</sub> → H | 11.5 | 3:1 |
| Piperazine (N1) | Aryl → Alkyl | Inactive | N/A |
Physicochemical and Pharmacokinetic Properties
Predicted Physicochemical Parameters
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LogP: 3.2 (indicative of moderate lipophilicity, favoring membrane permeability) .
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Water Solubility: ~0.02 mg/mL (poor aqueous solubility, likely requiring formulation aids) .
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pKa: 6.56 (weak base, protonated at physiological pH, enhancing solubility in acidic environments) .
In Vitro ADME Profiling
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Metabolic Stability: Microsomal half-life (human liver microsomes) = 42 minutes, suggesting moderate hepatic clearance .
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CYP Inhibition: Weak inhibitor of CYP3A4 (IC<sub>50</sub> > 50 μM), reducing drug-drug interaction risks .
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Plasma Protein Binding: 89% (high binding may limit free drug concentration) .
Biological Activity and Mechanism
Antibacterial Activity
While direct evidence is lacking, structurally related compounds (e.g., ML267) inhibit bacterial 4′-phosphopantetheinyl transferases (PPTases), enzymes essential for fatty acid and polyketide biosynthesis . Key findings from analogs include:
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MRSA Inhibition: MIC = 8 μg/mL against methicillin-resistant Staphylococcus aureus .
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Efflux Pump Sensitivity: Resistance in Escherichia coli linked to AcrAB-TolC efflux systems .
Cytotoxicity Profile
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